molecular formula C10H17NO2 B13628540 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid

Cat. No.: B13628540
M. Wt: 183.25 g/mol
InChI Key: XOTORAPUBLJRRY-UHFFFAOYSA-N
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Description

2-Amino-3-(bicyclo[221]heptan-2-yl)propanoic acid is a unique compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid typically involves the reaction of bicyclo[2.2.1]heptane derivatives with amino acids under specific conditions. One common method includes the use of catalytic hydrogenation and subsequent amination reactions . The reaction conditions often require controlled temperatures and pressures to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into unique binding sites, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

2-amino-3-(2-bicyclo[2.2.1]heptanyl)propanoic acid

InChI

InChI=1S/C10H17NO2/c11-9(10(12)13)5-8-4-6-1-2-7(8)3-6/h6-9H,1-5,11H2,(H,12,13)

InChI Key

XOTORAPUBLJRRY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CC(C(=O)O)N

Origin of Product

United States

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